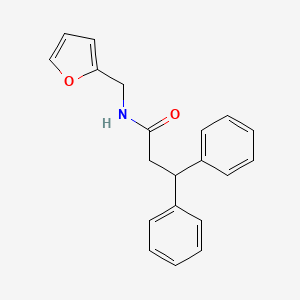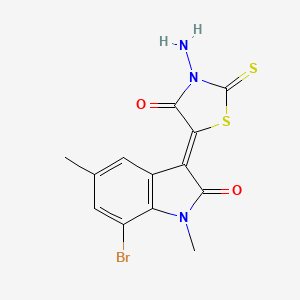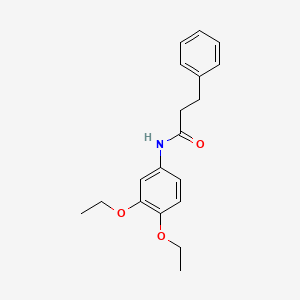
N-benzyl-2,2-bis(3-methylphenyl)cyclopropanecarboxamide
Übersicht
Beschreibung
N-benzyl-2,2-bis(3-methylphenyl)cyclopropanecarboxamide, also known as BMPCBA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BMPCBA is a cyclopropane carboxamide derivative that has shown promising results in scientific research, particularly in the areas of cancer treatment and drug development.
Wirkmechanismus
The mechanism of action of N-benzyl-2,2-bis(3-methylphenyl)cyclopropanecarboxamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell growth and proliferation. N-benzyl-2,2-bis(3-methylphenyl)cyclopropanecarboxamide has been shown to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression. Inhibition of histone deacetylase enzymes has been linked to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-benzyl-2,2-bis(3-methylphenyl)cyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-benzyl-2,2-bis(3-methylphenyl)cyclopropanecarboxamide inhibits the growth of cancer cells, induces apoptosis, and inhibits the activity of histone deacetylase enzymes. In vivo studies have shown that N-benzyl-2,2-bis(3-methylphenyl)cyclopropanecarboxamide reduces tumor growth and metastasis in animal models of cancer. N-benzyl-2,2-bis(3-methylphenyl)cyclopropanecarboxamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-2,2-bis(3-methylphenyl)cyclopropanecarboxamide has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, N-benzyl-2,2-bis(3-methylphenyl)cyclopropanecarboxamide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-2,2-bis(3-methylphenyl)cyclopropanecarboxamide. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration route for N-benzyl-2,2-bis(3-methylphenyl)cyclopropanecarboxamide, as well as its potential side effects. Another direction is to explore its potential as a building block for synthesizing novel compounds with therapeutic applications. N-benzyl-2,2-bis(3-methylphenyl)cyclopropanecarboxamide can also be used as a chiral auxiliary in organic synthesis, enabling the synthesis of chiral compounds. Further studies are needed to explore the potential of N-benzyl-2,2-bis(3-methylphenyl)cyclopropanecarboxamide in this area.
Synthesemethoden
N-benzyl-2,2-bis(3-methylphenyl)cyclopropanecarboxamide can be synthesized through a multistep process starting from commercially available materials. The synthesis involves the reaction of 3-methylphenylmagnesium bromide with benzylideneacetone, followed by the reaction with ethyl chloroformate to obtain the intermediate compound. The final step involves the reaction of the intermediate compound with cyclopropanecarbonyl chloride in the presence of a base to obtain N-benzyl-2,2-bis(3-methylphenyl)cyclopropanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2,2-bis(3-methylphenyl)cyclopropanecarboxamide has been extensively studied for its potential applications in various fields, including cancer treatment, drug development, and organic synthesis. In cancer treatment, N-benzyl-2,2-bis(3-methylphenyl)cyclopropanecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for developing anticancer drugs. In drug development, N-benzyl-2,2-bis(3-methylphenyl)cyclopropanecarboxamide has been used as a building block for synthesizing various compounds with potential therapeutic applications. N-benzyl-2,2-bis(3-methylphenyl)cyclopropanecarboxamide has also been used as a chiral auxiliary in organic synthesis, enabling the synthesis of chiral compounds.
Eigenschaften
IUPAC Name |
N-benzyl-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c1-18-8-6-12-21(14-18)25(22-13-7-9-19(2)15-22)16-23(25)24(27)26-17-20-10-4-3-5-11-20/h3-15,23H,16-17H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEKIGCZKGIDHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2C(=O)NCC3=CC=CC=C3)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387251 | |
| Record name | N-benzyl-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide | |
CAS RN |
6076-18-2 | |
| Record name | N-benzyl-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-methoxyphenyl)-4-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B4970949.png)
![2-[3-(dimethylamino)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4970955.png)
![ethyl 1-(4-chlorophenyl)-4-[(4-chlorophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B4970958.png)

![ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}-2,6-dimethylnicotinate hydrochloride](/img/structure/B4970984.png)

![N-benzyl-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4970995.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4970999.png)
![N~1~-(3,5-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4971008.png)

![3-(1-azocanylcarbonyl)-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4971022.png)
![N-benzyl-5-[(2,5-dimethylphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4971023.png)
![N-{4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B4971029.png)
![N-[2-(2-methoxyphenyl)ethyl]-5-phenyl-1,2,4-triazin-3-amine](/img/structure/B4971035.png)